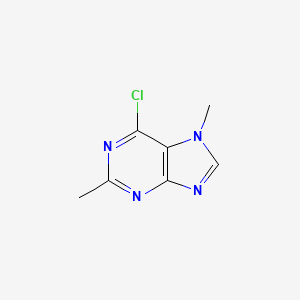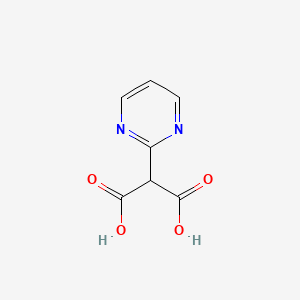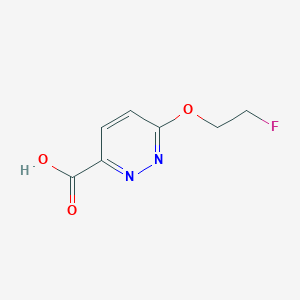
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone is a compound that features both an aziridine ring and a benzimidazole moiety. The aziridine ring is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. The benzimidazole moiety is a fused bicyclic structure consisting of benzene and imidazole rings, which is known for its broad range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzimidazole moiety can interact with DNA and proteins, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as omeprazole and albendazole, which also contain the benzimidazole moiety.
Aziridine derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2-methanol, which feature the aziridine ring.
Uniqueness
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone is unique due to the combination of the aziridine and benzimidazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
384807-06-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
aziridin-1-yl(1H-benzimidazol-2-yl)methanone |
InChI |
InChI=1S/C10H9N3O/c14-10(13-5-6-13)9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) |
InChI Key |
BOWRCMTWSUFJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)






![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)




